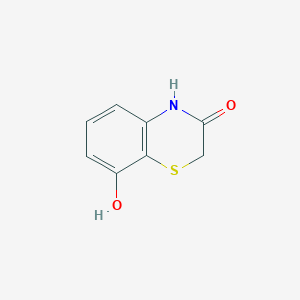

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one

Description

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core with a hydroxyl substituent at the 8-position. The compound’s reactivity and pharmacological profile are influenced by the electron-withdrawing thiazinone ring and the hydroxyl group’s position, which can modulate interactions with biological targets such as monoamine oxidase (MAO) and D-amino acid oxidase (DAAO) .

Properties

CAS No. |

91375-76-7 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

8-hydroxy-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) |

InChI Key |

HHSNRRCSRPQQNP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(S1)C(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one are not extensively documented, the copper-catalyzed cascade method mentioned above can be adapted for large-scale synthesis. This method is advantageous due to its efficiency and the ability to introduce diversity at multiple positions on the benzothiazine scaffold.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 8th position undergoes oxidation to form a ketone. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or neutral aqueous medium | 8-Oxo-2H-1,4-benzothiazin-3(4H)-one | |

| Chromium trioxide (CrO₃) | Acetic acid, 60–80°C | 8-Oxo derivative |

This reaction is critical for modifying the compound’s electronic properties, enhancing its suitability for further functionalization.

Reduction Reactions

The thiazine ring can be reduced under controlled conditions:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Dihydro-8-hydroxy-1,4-benzothiazin-3-one | |

| Sodium borohydride (NaBH₄) | Methanol, room temperature | Partial reduction of the thiazine ring |

Reduction alters the ring’s conjugation, potentially modulating biological activity.

Nucleophilic Substitution

Halogenated derivatives of this compound participate in nucleophilic substitutions. Examples include:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | NaOH, ethanol, 50°C | 8-Hydroxy-2-(amino)-1,4-benzothiazin-3-one | |

| Thiols (e.g., HS⁻) | K₂CO₃, acetone, reflux | Thioether derivatives |

For instance, reaction with propargylamine forms intermediates for cycloaddition chemistry .

Cycloaddition Reactions

The compound serves as a dipolarophile in Huisgen 1,3-dipolar cycloadditions:

| Azide Source | Conditions | Product | Reference |

|---|---|---|---|

| Glycosyl azides | Cu(I) catalysis, 60°C | 1,2,3-Triazolylmethyl-benzothiazinone hybrids | |

| α-Azido esters | Thermal (80°C, toluene) | Triazole-fused derivatives |

These reactions enable the synthesis of hybrid heterocycles with enhanced antibacterial activity (e.g., compound 8a showed MIC = 31.2 μg/ml against Acinetobacter) .

Solvent-Dependent Reactivity

Reaction pathways are highly solvent-sensitive:

| Solvent | Reaction Outcome | Reference |

|---|---|---|

| Chloroform | Multiple side-products due to poor solubility | |

| Acetone | Clean formation of target benzothiazinones | |

| DMSO | Undesired Pfitzner–Moffatt oxidation side reactions |

Optimal yields are achieved in acetone or ethanol under reflux .

Structural and Mechanistic Insights

Key interactions influencing reactivity:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and antitubercular properties.

Mechanism of Action

The mechanism of action of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in its antitubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the mycobacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 8-hydroxy-2H-1,4-benzothiazin-3(4H)-one can be contextualized by comparing it to structural analogs, including other hydroxy-substituted benzothiazinones, benzoxazinones, and derivatives with varying substituents.

Hydroxy-Substituted Benzothiazinones

- 7-Hydroxy-2H-1,4-benzothiazin-3(4H)-one :

This analog, differing only in the hydroxyl group’s position (7- vs. 8-position), exhibits potent DAAO inhibition (IC₅₀ = 4.20 µM), highlighting the critical role of substituent placement. Molecular docking studies suggest that the 7-hydroxy derivative forms stronger hydrogen bonds with DAAO’s active site compared to the 8-hydroxy isomer . - 2-Hydroxy-2H-1,4-benzothiazin-3(4H)-one: Synthesized via cyclocondensation of furan-2,3-diones with o-aminothiophenol, this compound demonstrates solvent-dependent reactivity and antimicrobial activity. Its 2-hydroxy configuration enables distinct hydrogen-bonding patterns, differentiating its biological interactions from 8-hydroxy analogs .

Heterocyclic Variants: Benzothiazinones vs. Benzoxazinones

Replacing the sulfur atom in the thiazinone ring with oxygen yields benzoxazinones, which exhibit divergent biological profiles:

Benzoxazinones generally show enhanced antifungal efficacy, attributed to oxygen’s improved hydrogen-bonding capacity.

Biological Activity

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one is a compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on recent research findings.

Synthesis of this compound

The synthesis of 8-hydroxy derivatives typically involves reactions of 2-aminothiophenol with various electrophiles. For instance, maleic anhydride has been used to produce intermediates that lead to the formation of benzothiazine rings. The final compound can be obtained through cyclization processes that yield the desired hydroxylated structure .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound and its derivatives. For example, a synthesized triazole derivative exhibited excellent antibacterial activity against various Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Acinetobacter species .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli (ATCC) | 62.5 |

| This compound | Pseudomonas aeruginosa (ATCC) | 125 |

| Triazole derivative | Acinetobacter (BLSE) | 31.25 |

Anticancer Activity

The compound has also shown potential in anticancer research. Studies indicate that certain derivatives can inhibit the growth of cancer cell lines such as TK-10 and HT-29. The mechanism is thought to involve interference with cellular pathways critical for tumor growth and proliferation .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, research highlights the anti-inflammatory activities of benzothiazine derivatives. These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic avenues for conditions characterized by excessive inflammation .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of benzothiazine and evaluated their antibacterial activity against clinical isolates. The results indicated that certain modifications significantly enhanced efficacy against resistant strains .

- Anticancer Potential : In vitro studies on modified benzothiazine compounds revealed promising results in reducing viability in cancer cell lines. The structure-activity relationship (SAR) analysis suggested that specific functional groups are crucial for enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves cyclization of thiourea precursors or functionalization of the benzothiazinone core. For example, Shridhar et al. demonstrated a multi-step route starting with cyclization under acidic conditions (e.g., H₂SO₄) to form the benzothiazinone scaffold, followed by hydroxylation at position 8 using oxidative agents like H₂O₂/Fe²⁺ . Reaction optimization includes temperature control (70–90°C), solvent selection (e.g., ethanol for solubility), and catalyst screening (e.g., p-TsOH for cyclization efficiency), achieving yields up to 78% .

Q. Which analytical techniques are essential for structural confirmation of this compound derivatives?

- Answer :

- 1H/13C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, while the carbonyl (C=O) resonates at ~170 ppm in 13C NMR .

- IR Spectroscopy : Confirms C=O (1680–1700 cm⁻¹) and -OH (3200–3400 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 223 for the parent compound) and fragmentation patterns validate purity .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O-H···N interactions) and packing motifs, as seen in triazole-substituted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound derivatives?

- Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl at position 6) to improve antifungal activity, as shown in benzoxazinone analogs .

- Bioisosteric Replacement : Replace the hydroxyl group with a methoxy or amino group to modulate solubility and target affinity .

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Candida albicans and molecular docking (e.g., CYP51 enzyme binding) to correlate structural features with activity .

Q. What computational approaches are effective in predicting the metabolic stability of this compound?

- Answer :

- Density Functional Theory (DFT) : Predicts oxidation sites (e.g., C8 hydroxylation) and calculates Gibbs free energy for metabolic pathways .

- Molecular Dynamics (MD) Simulations : Model interactions with liver cytochrome P450 enzymes to identify potential detoxification routes .

- ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates bioavailability (%HOA = 65–72%) and plasma protein binding (>85%) .

Q. How can contradictory data on the antifungal activity of this compound derivatives be resolved?

- Answer :

- Standardized Assays : Adhere to CLSI guidelines for antifungal testing to minimize variability in MIC values .

- Purity Verification : Use HPLC (≥98% purity) and elemental analysis to rule out impurities as confounding factors .

- Comparative Studies : Re-test compounds under identical conditions (e.g., pH 7.4, 37°C) and validate via time-kill assays .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of this compound?

- Answer : Discrepancies arise from:

- Reagent Quality : Impure starting materials (e.g., <95% thiourea) reduce cyclization efficiency .

- Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields .

- Catalyst Degradation : Prolonged reaction times may deactivate acidic catalysts like p-TsOH .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.